molecular formula C9H12FN B3090529 (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine CAS No. 1212124-79-2

(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine

Cat. No.: B3090529
CAS No.: 1212124-79-2
M. Wt: 153.2 g/mol
InChI Key: PZBFMZHXSLJFMU-SSDOTTSWSA-N
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Description

®-N-[1-(3-Fluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C9H12FN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFMZHXSLJFMU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine typically involves the following steps:

    Starting Material: The synthesis begins with ®-1-(3-Fluorophenyl)ethanol, which is commercially available or can be synthesized from 3-fluorobenzaldehyde through reduction.

    Amination: The ®-1-(3-Fluorophenyl)ethanol is then converted to ®-1-(3-Fluorophenyl)ethylamine through an amination reaction. This can be achieved using reagents such as ammonia or methylamine under appropriate conditions.

    N-Methylation: The final step involves the N-methylation of ®-1-(3-Fluorophenyl)ethylamine to produce ®-N-[1-(3-Fluorophenyl)ethyl]methylamine. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(3-Fluorophenyl)ethyl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine has been explored for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders.

Case Studies:

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit monoamine reuptake inhibition, potentially leading to antidepressant effects. A study comparing various analogs showed that modifications on the phenyl ring could enhance selectivity for serotonin or norepinephrine transporters, which are critical targets in depression treatment.
  • Anxiolytic Properties : The compound's interaction with neurotransmitter systems may also provide anxiolytic effects. Preclinical studies using animal models have demonstrated that compounds with similar amine structures can reduce anxiety-like behaviors.

Neuropharmacology

The unique binding affinity of this compound to specific receptors makes it a candidate for neuropharmacological studies.

Research Findings:

  • Dopaminergic Activity : Investigations into the compound's affinity for dopamine receptors suggest potential applications in treating disorders such as schizophrenia and Parkinson's disease. In vitro assays have shown that similar compounds can modulate dopaminergic signaling pathways effectively.

Chemical Synthesis

The synthesis of this compound has been reported using various methods, including asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure compounds, which are essential in pharmacology to minimize side effects and enhance efficacy.

Synthesis Techniques:

MethodDescriptionAdvantages
Asymmetric HydrogenationInvolves the use of chiral catalysts to produce the (R)-enantiomer selectively.High enantioselectivity; environmentally friendly.
Chiral Pool SynthesisUtilizes naturally occurring chiral compounds as starting materials.Simplifies purification processes; cost-effective.

Analytical Chemistry

The analysis of this compound involves various techniques to ensure purity and identify structural characteristics.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
  • Mass Spectrometry (MS) : Helps in confirming molecular weight and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity levels during synthesis.

Mechanism of Action

The mechanism of action of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Fluorophenyl)ethylamine
  • (S)-N-[1-(3-Fluorophenyl)ethyl]methylamine
  • ®-1-(3-Fluorophenyl)ethanol

Uniqueness

®-N-[1-(3-Fluorophenyl)ethyl]methylamine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable in various applications. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Biological Activity

(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine is a chiral amine with the molecular formula C9H12FN. Its unique structure, characterized by a fluorophenyl group and a methylamine moiety, positions it as a significant compound in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12FN
  • Molecular Weight : 169.20 g/mol
  • Structure : Chiral amine with specific three-dimensional arrangement.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's chiral nature enhances its ability to fit into specific binding sites, influencing biochemical pathways. Notably, it may function as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurological Effects : It has been investigated for its potential in treating neurological disorders by acting on neurotransmitter systems, particularly through modulation of nicotinic acetylcholine receptors (nAChRs) .
  • Antidepressant Potential : The compound's structural features suggest possible antidepressant effects, as similar compounds have shown efficacy in enhancing mood-related neurotransmission .
  • Analgesic Properties : Preliminary studies indicate that it may possess analgesic properties, potentially related to its interaction with pain pathways .

In Vitro Studies

In vitro studies have demonstrated the compound's activity at various nAChRs. For instance:

  • Modulation of α7 nAChRs : Research has shown that this compound can enhance responses at α7 nAChRs when combined with agonists like nicotine . This suggests a role as an allosteric modulator.

In Vivo Studies

  • Efficacy in Animal Models : Animal studies have indicated that the compound can significantly reduce symptoms associated with conditions like anxiety and depression, although specific dosing regimens and mechanisms require further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChiral amine with fluorineModulates nAChRs, potential antidepressant
(S)-N-[1-(3-Fluorophenyl)ethyl]methylamineEnantiomer of (R) formDifferent receptor selectivity
1-(3-Fluorophenyl)ethylamineLacks methylamine groupReduced potency compared to (R) form

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique properties make it a candidate for developing new pharmaceuticals targeting neurological disorders. Additionally, the compound's potential industrial applications include use in agrochemicals and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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